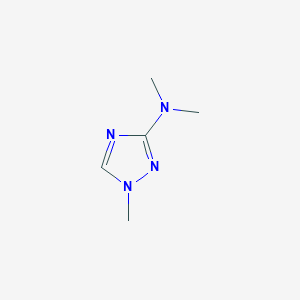
2-苯基-1,2,3,4-四氢喹喔啉
描述
2-Phenyl-1,2,3,4-tetrahydroquinoxaline (PTHQ) is a heterocyclic aromatic compound with a four-membered ring structure. It is a colorless crystalline solid and is soluble in polar organic solvents. PTHQ is an important intermediate in the synthesis of various heterocyclic compounds and has been widely studied by scientists due to its unique biological activity and potential applications in medicine and industry.
科学研究应用
抗菌应用
2-苯基-1,2,3,4-四氢喹喔啉衍生物已被合成并评估其抗菌性能。 例如,一种新型化合物对八种致病菌株进行了测试,在一定浓度下显示出显著的敏感性 。 这表明基于四氢喹喔啉骨架开发新型抗菌剂的潜力。
抗真菌和抗病毒活性
喹喔啉衍生物表现出显着的抗真菌和抗病毒活性。 它们被认为是用于治疗各种感染性疾病(包括由真菌和病毒引起的疾病)的药物中的关键成分 。 这使得它们在制药行业中具有价值,用于创造治疗一系列病原体感染的药物。
抗炎特性
一些 2-苯基-1,2,3,4-四氢喹喔啉类似物已显示出抗炎作用。 这些特性可以用来开发减轻炎症相关症状的药物,例如关节炎和其他炎症性疾病 。
抗癌潜力
喹喔啉衍生物已被确定为癌症治疗中有希望的药物。 它们抑制癌细胞生长的能力使其成为开发新型抗癌药物的研究对象 。 目前正在进行研究以了解其作用机制并提高其疗效和安全性。
神经退行性疾病治疗
据报道,四氢喹喔啉的结构类似物具有对抗神经退行性疾病的活性。 这为创造可能治疗阿尔茨海默病和帕金森氏病等疾病的治疗剂开辟了可能性 。
抗疟疾活性
四氢喹喔啉衍生物的抗疟疾活性是另一个关注领域。 鉴于疟疾的全球影响以及对新疗法的需求,这些化合物可能有助于开发更有效的抗疟疾药物 。
药代动力学研究
四氢喹喔啉化合物已被研究其药代动力学行为,这对于了解药物在体内的吸收、分布、代谢和排泄至关重要 。 这些研究对于药物开发以及确保新药的安全性和有效性至关重要。
合成化学应用
2-苯基-1,2,3,4-四氢喹喔啉及其衍生物的合成已得到广泛探索。 新的合成路线,尤其是那些侧重于绿色化学和经济有效方法的路线,已经开发出来。 这不仅有助于药物合成,而且通过提供新的方法和见解为合成化学领域做出贡献 。
作用机制
Target of Action
2-Phenyl-1,2,3,4-tetrahydroquinoxaline is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to exhibit a wide range of biological activities and can act against many targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been found to interact with their targets, leading to various changes . For instance, some quinoxaline compounds have been found to inhibit DPP-4, a key enzyme involved in glucose metabolism .
Biochemical Pathways
Given the broad range of biological activities exhibited by quinoxaline derivatives, it can be inferred that multiple pathways could potentially be affected .
Pharmacokinetics
Some quinoxaline compounds have been found to obey lipinski’s rule, indicating efficient oral bioavailability .
Result of Action
Quinoxaline derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects .
生化分析
Biochemical Properties
2-Phenyl-1,2,3,4-tetrahydroquinoxaline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and xenobiotics. The interaction between 2-Phenyl-1,2,3,4-tetrahydroquinoxaline and cytochrome P450 can lead to the inhibition or activation of the enzyme, thereby affecting the metabolic pathways of other compounds. Additionally, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline has been found to bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. It also affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For example, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can activate or inhibit signal transduction pathways by binding to receptor proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or certain chemical environments. Long-term exposure to 2-Phenyl-1,2,3,4-tetrahydroquinoxaline has been observed to cause changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline vary with different dosages in animal models. At low doses, this compound has been found to have minimal toxic effects and can modulate biochemical pathways without causing significant adverse effects. At higher doses, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can exhibit toxic effects, including hepatotoxicity and neurotoxicity. These dose-dependent effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
2-Phenyl-1,2,3,4-tetrahydroquinoxaline is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion to various metabolites. These metabolic transformations can affect the compound’s activity and toxicity, influencing its overall impact on cellular function and biochemical processes .
Transport and Distribution
The transport and distribution of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell. Once inside the cell, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of 2-Phenyl-1,2,3,4-tetrahydroquinoxaline is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, 2-Phenyl-1,2,3,4-tetrahydroquinoxaline may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Its localization to other organelles, such as the nucleus or endoplasmic reticulum, can also affect its interactions with biomolecules and its overall impact on cellular processes .
属性
IUPAC Name |
2-phenyl-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-10-15-12-8-4-5-9-13(12)16-14/h1-9,14-16H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCNTPSVIZBYSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549512 | |
| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5021-47-6 | |
| Record name | 2-Phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70549512 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,2,3,4-tetrahydroquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1601589.png)


